molecular formula C19H17N3O2S3 B2836816 3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide CAS No. 941908-69-6

3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide

Cat. No.: B2836816
CAS No.: 941908-69-6
M. Wt: 415.54
InChI Key: UNIMHCJPUNSXJM-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)propanamide typically involves multiple steps. The starting materials often include 4-methoxyphenylthiol and 7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-amine. The reaction conditions may involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they may include inhibition of certain enzymes or activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c1-11-20-14-7-8-15-18(17(14)26-11)27-19(21-15)22-16(23)9-10-25-13-5-3-12(24-2)4-6-13/h3-8H,9-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIMHCJPUNSXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCSC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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